RO0270608

Integrin α4β7 Cell Adhesion T-Cell Proliferation

RO0270608 is the pharmacologically active free acid of R411, a dual α4β1/α4β7 integrin antagonist with established anti-inflammatory activity validated in human Phase I trials. Unlike mono-selective α4β1 inhibitors (e.g., BIO1211), it demonstrates superior functional inhibition of α4β7-mediated adhesion and T-cell proliferation. With well-characterized human PK (bioavailability 27%, t1/2 7.33h), it ensures translational relevance for in vivo studies. For researchers requiring a reference dual antagonist with a distinct potency profile.

Molecular Formula C23H18Cl3N3O4
Molecular Weight 506.8 g/mol
CAS No. 1160849-72-8
Cat. No. B15191381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO0270608
CAS1160849-72-8
Molecular FormulaC23H18Cl3N3O4
Molecular Weight506.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3Cl)Cl)C(=O)O
InChIInChI=1S/C23H18Cl3N3O4/c1-12-3-2-4-15(24)19(12)21(30)29-18(23(32)33)9-13-5-7-14(8-6-13)28-22(31)20-16(25)10-27-11-17(20)26/h2-8,10-11,18H,9H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t18-/m0/s1
InChIKeyWCGJWHNYKVSSFL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO-02-70608 (RO0270608) Procurement Guide for Dual α4β1/α4β7 Integrin Antagonism Research


RO-02-70608 (synonymous with RO0270608; CAS 1160849-72-8) is the pharmacologically active free acid metabolite of the oral prodrug R411 (Valategrast) and a well-characterized dual α4β1/α4β7 integrin antagonist with established anti-inflammatory activity [1]. This compound has been validated in human Phase I clinical trials and extensively profiled in preclinical models of allergic airway inflammation, providing a robust, human-relevant pharmacokinetic and pharmacodynamic dataset that informs experimental design and interpretation [2].

Why RO-02-70608 (RO0270608) Cannot Be Replaced by Single-Integrin or Alternative Dual Antagonists


The therapeutic and experimental profile of RO-02-70608 is not interchangeable with that of either α4β1-selective inhibitors or other dual α4β1/α4β7 antagonists due to critical differences in target selectivity and functional outcomes. Published head-to-head studies demonstrate that the mono-selective α4β1 antagonist BIO1211 completely lacks activity in α4/β7-mediated cell adhesion assays and fails to inhibit T-cell proliferation in functional co-stimulation assays, while RO-02-70608 (RO0270608) is highly active in both contexts [1]. Furthermore, even among dual antagonists, comparative data reveal significant potency and selectivity differences; for example, TR-14035 exhibits a different isoform potency profile (α4β7 IC50=7 nM; α4β1 IC50=87 nM) compared to RO-02-70608's established activity [2]. These divergent pharmacological signatures directly translate to functional differences in vivo, where only dual antagonists fully abrogate allergic inflammatory cell accumulation in murine models, whereas α4β1-selective blockade confers only a minor effect [3].

RO-02-70608 (RO0270608) Quantitative Differentiation Evidence for Procurement Decisions


RO-02-70608 vs. BIO1211: Dual Antagonism is Required for α4β7-Mediated Adhesion and T-Cell Proliferation

In a direct head-to-head comparison using a human T-cell VCAM/anti-CD3 costimulation assay, RO-02-70608 (RO0270608) caused a pronounced inhibition of T-cell proliferation with an IC50 of 30 nM, whereas the mono-selective α4β1 antagonist BIO1211 had no measurable effect [1]. Similarly, in α4β7-mediated cell adhesion assays, RO0270608 inhibited adhesion with an IC50 of 33 nM, while BIO1211 was inactive [1].

Integrin α4β7 Cell Adhesion T-Cell Proliferation

RO-02-70608 vs. TR-14035: Distinct Potency Profiles Among Dual α4β1/α4β7 Antagonists

RO-02-70608 (RO0270608) exhibits an IC50 of 33 nM for α4β7-mediated cell adhesion [1]. In contrast, TR-14035, another orally active dual α4β7/α4β1 integrin antagonist, demonstrates a more potent α4β7 inhibition (IC50 = 7 nM) but a significantly weaker α4β1 inhibition (IC50 = 87 nM) [2]. This differential isoform selectivity profile indicates that RO-02-70608 and TR-14035 are not interchangeable research tools.

Integrin α4β1 Integrin α4β7 Selectivity Profile

RO-02-70608 vs. RO0270253: Differentiated Potency Within the Same Chemical Series

Within the same chemical series of dual α4β1/α4β7 antagonists, RO-02-70608 (RO0270608) and RO0270253 exhibit distinct potency profiles. RO0270253 is approximately 22-fold more potent in inhibiting α4β7-mediated cell adhesion (IC50 = 1.5 nM vs. 33 nM) and 30-fold more potent in inhibiting T-cell proliferation (IC50 = 1 nM vs. 30 nM) compared to RO-02-70608 [1].

Integrin α4β7 Structure-Activity Relationship T-Cell Proliferation

RO-02-70608 (RO0270608) Human Pharmacokinetics: Defined Bioavailability and Half-Life

The human pharmacokinetic profile of RO-02-70608 (RO0270608) has been rigorously defined. Following oral administration of the prodrug R411, the absolute bioavailability of RO0270608 was 27% ± 4%, with a terminal half-life of 7.33 ± 2.29 hours [1]. After IV infusion of RO0270608, total clearance was 19.4 ± 7.1 L/h, and the volume of distribution was 93.1 ± 36.1 L [1]. Following single ascending oral doses of R411 (150 mg to 1200 mg), the area under the concentration-time curve (AUC) of RO0270608 increased proportionally (P > .05) [1].

Pharmacokinetics Bioavailability Half-Life

RO-02-70608 vs. BIO1211 in Murine Model of Allergic Airway Inflammation: Dual Antagonism Required for In Vivo Efficacy

In a murine OVA-model of airway inflammation, intranasal administration of RO-02-70608 (RO0270608) abolished allergen-induced inflammatory cell accumulation and produced a marked reduction in bronchial epithelial cell hyperplasia, goblet cell hypertrophy, and perivascular/subpleural infiltrates [1]. In contrast, treatment with the mono-selective α4β1 antagonist BIO1211 produced only a minor reduction of airway inflammatory cells [1].

Asthma Airway Inflammation In Vivo Efficacy

High-Value Research Applications for RO-02-70608 (RO0270608) Based on Quantitative Evidence


Preclinical Modeling of Allergic Airway Inflammation and Asthma

Use RO-02-70608 as the preferred dual α4β1/α4β7 antagonist in murine OVA-induced airway inflammation models, where it has been shown to abolish inflammatory cell accumulation and reduce tissue pathology, whereas mono-selective α4β1 antagonists confer only a minor effect [1].

In Vitro Studies Requiring Functional Blockade of Both α4β1 and α4β7 Integrins

Select RO-02-70608 for cell adhesion and T-cell co-stimulation assays that demand simultaneous blockade of α4β1 and α4β7 pathways; direct comparative data confirm that mono-selective inhibitors like BIO1211 are inactive in α4β7-mediated adhesion and T-cell proliferation assays [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Dosing Studies

Leverage the clinically validated human PK parameters (bioavailability 27% ± 4%, half-life 7.33 ± 2.29 h) of RO-02-70608 to design and interpret in vivo exposure-response experiments with greater translational relevance [2].

Integrin Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

Employ RO-02-70608 as a reference compound in SAR campaigns due to its well-defined dual α4β1/α4β7 antagonism and its distinct potency profile compared to other dual antagonists such as TR-14035 (α4β7 IC50 7 nM, α4β1 IC50 87 nM) and RO0270253 (α4β7 IC50 1.5 nM) [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO0270608

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.